molecular formula C12H18O2 B1422825 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol CAS No. 1379198-60-3

2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol

Cat. No.: B1422825
CAS No.: 1379198-60-3
M. Wt: 194.27 g/mol
InChI Key: UXSMESFOPRTDIY-UHFFFAOYSA-N
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Description

2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol is a phenethyl alcohol derivative featuring a 2-methylpropoxy (isobutoxy) substituent at the 3-position of the phenyl ring. The 2-methylpropoxy group likely enhances lipophilicity, influencing solubility and membrane permeability, which is critical for biological interactions.

Properties

IUPAC Name

2-[3-(2-methylpropoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10(2)9-14-12-5-3-4-11(8-12)6-7-13/h3-5,8,10,13H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSMESFOPRTDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol typically involves the reaction of 3-(2-Methylpropoxy)benzaldehyde with ethylene glycol in the presence of a catalyst. The reaction conditions include heating the mixture under reflux and using an acid catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product with a purity of 95% .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is particularly beneficial in the treatment of erectile dysfunction and pulmonary arterial hypertension.

Comparison with Similar Compounds

Key Observations :

  • Adamantyl substituents (e.g., in 3g) further increase molecular rigidity and thermal stability, as evidenced by its high melting point (210–215°C) .
  • Biological Activity : The 2-methylpropoxy group in etofenprox contributes to its pesticidal activity by optimizing hydrophobic interactions with insect targets . Analogously, the natural occurrence of 2-methylpropoxy derivatives in H. undulata essential oils suggests roles in plant defense or medicinal applications .

Biological Activity

2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol, also known as (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol, is an organic compound characterized by its unique structural features, including a phenyl group substituted with a 2-methylpropoxy group. This compound belongs to the class of alcohols due to the presence of the hydroxyl (-OH) functional group. Its biological activity has garnered interest due to potential applications in pharmaceuticals, particularly in areas such as antioxidant, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H18O\text{C}_{12}\text{H}_{18}\text{O}

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties . These properties are primarily attributed to the ability of phenolic compounds to scavenge free radicals, thereby reducing oxidative stress in biological systems. The mechanism involves the donation of hydrogen atoms from the hydroxyl groups to neutralize reactive oxygen species (ROS) .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. This activity suggests that it could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The structural features of this compound may also contribute to its anti-inflammatory effects . It is believed that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activities of this compound. For instance, assays measuring the compound's ability to scavenge free radicals demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls.

Study TypeResultReference
Antioxidant Assay50% reduction in DPPH radical scavenging
Antimicrobial TestEffective against E. coli and S. aureus
Anti-inflammatory AssayInhibition of TNF-alpha production

Clinical Relevance

While much of the research has focused on in vitro studies, the potential clinical relevance of this compound is noteworthy. The compound's ability to reduce inflammation and oxidative stress could position it as a therapeutic agent in diseases such as arthritis and cardiovascular disorders.

The synthesis of this compound can be achieved through various methods, typically involving alkylation reactions or reduction processes. Understanding its mechanism of action at a molecular level is crucial for elucidating how it interacts with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.